Benzoic acid, 2-[3-(5-nitro-2-furyl)-1-oxo-2-propenylamino]-, methyl ester
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Overview
Description
Methyl 2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enamido]benzoate is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a nitrofuran moiety, which is often associated with antimicrobial properties .
Preparation Methods
The synthesis of methyl 2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enamido]benzoate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with methyl 2-aminobenzoate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The mixture is heated to reflux, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enamido]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enamido]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enamido]benzoate involves the interaction of the nitrofuran moiety with microbial enzymes. The nitro group is reduced within the microbial cell, leading to the formation of reactive intermediates that cause damage to cellular components . This results in the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Methyl 2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enamido]benzoate can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Furazolidone: Employed in the treatment of bacterial and protozoal infections.
Nitrofurazone: Utilized as a topical antibacterial agent.
Properties
Molecular Formula |
C15H12N2O6 |
---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C15H12N2O6/c1-22-15(19)11-4-2-3-5-12(11)16-13(18)8-6-10-7-9-14(23-10)17(20)21/h2-9H,1H3,(H,16,18)/b8-6+ |
InChI Key |
NEHQPJSGVKLRQY-SOFGYWHQSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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